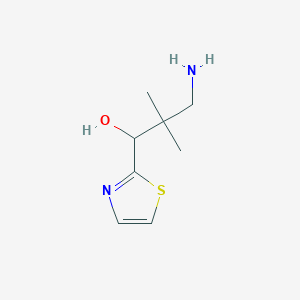
1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is a compound of interest in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with an ethanesulfonyl group and two methyl groups at the 4-position. Its unique structure imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine typically involves the reaction of 4,4-dimethylpyrrolidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with various receptors and enzymes, modulating their function .
Comparaison Avec Des Composés Similaires
- 1-(Methanesulfonyl)-4,4-dimethylpyrrolidin-3-amine
- 1-(Propylsulfonyl)-4,4-dimethylpyrrolidin-3-amine
- 1-(Butanesulfonyl)-4,4-dimethylpyrrolidin-3-amine
Comparison: 1-(Ethanesulfonyl)-4,4-dimethylpyrrolidin-3-amine is unique due to its specific sulfonyl group and the steric effects imparted by the 4,4-dimethyl substitution. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds .
Propriétés
Formule moléculaire |
C8H18N2O2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4,4-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-5-7(9)8(2,3)6-10/h7H,4-6,9H2,1-3H3 |
Clé InChI |
QKRRSUUSWGULTI-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N1CC(C(C1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)



![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)






![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)


